N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide
Description
Properties
IUPAC Name |
N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3OS/c1-13-7-5-6-10-15(13)17-20-21-18(23-17)19-16(22)12-11-14-8-3-2-4-9-14/h2-10H,11-12H2,1H3,(H,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCCOLKZPWWBMSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN=C(S2)NC(=O)CCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide typically involves the reaction of 2-methylbenzenamine with thiocyanic acid to form the corresponding thiadiazole core. This intermediate is then reacted with 3-phenylpropanoyl chloride under controlled conditions to yield the final product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimizing reaction conditions to increase yield and purity. This can include the use of catalysts, varying reaction temperatures, and employing specific solvents to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Hydrolysis Reactions
Hydrolysis of the amide bond is a primary reaction pathway under acidic or basic conditions:
- Acidic Hydrolysis :
In the presence of hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), the amide bond undergoes cleavage to yield 3-phenylpropanoic acid and 5-(2-methylphenyl)-1,3,4-thiadiazol-2-amine . - Basic Hydrolysis :
Treatment with sodium hydroxide (NaOH) produces the corresponding carboxylate salt and amine.
Key Conditions :
Substitution Reactions
The thiadiazole ring and aromatic substituents participate in nucleophilic and electrophilic substitution:
- Thiadiazole Ring Substitution :
The sulfur atom in the thiadiazole ring reacts with alkyl halides (e.g., methyl iodide) under basic conditions to form sulfanyl derivatives . - Aromatic Electrophilic Substitution :
The 2-methylphenyl group undergoes nitration or halogenation. For example, nitric acid (HNO₃) in sulfuric acid introduces a nitro group at the para position .
Key Conditions :
Oxidation Reactions
The thiadiazole sulfur and methylphenyl group are oxidation targets:
- Sulfur Oxidation :
Hydrogen peroxide (H₂O₂) oxidizes the thiadiazole sulfur to a sulfoxide or sulfone. - Methyl Group Oxidation :
Strong oxidants like KMnO₄ convert the methyl group on the phenyl ring to a carboxylic acid.
Key Conditions :
| Reaction Type | Reagents/Conditions | Products | Reference |
|---|---|---|---|
| Sulfur Oxidation | 30% H₂O₂, acetic acid, RT, 24 hrs | Sulfoxide (major) or sulfone (minor) | |
| Methyl Oxidation | KMnO₄, H₂O, 100°C, 4 hrs | Phenylcarboxylic acid derivative |
Reduction Reactions
The amide group and aromatic rings are susceptible to reduction:
- Amide Reduction :
Lithium aluminum hydride (LiAlH₄) reduces the amide to a secondary amine. - Aromatic Ring Reduction :
Catalytic hydrogenation (H₂, Pd/C) saturates the phenylpropanamide phenyl group to cyclohexylpropanamide .
Key Conditions :
Comparative Reactivity with Analogues
The compound’s reactivity diverges from structurally similar molecules due to the 2-methylphenyl group’s steric and electronic effects:
Mechanistic Insights
Scientific Research Applications
Antimicrobial Activity
- Mechanism of Action : Compounds containing the 1,3,4-thiadiazole moiety have been shown to exhibit antimicrobial properties. The thiadiazole ring enhances lipophilicity, allowing better membrane penetration and interaction with bacterial cell walls.
- Case Study : In a study evaluating various thiadiazole derivatives, N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The compound's effectiveness was comparable to standard antibiotics such as norfloxacin .
| Compound | Activity Against | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 32 µg/mL |
| This compound | Escherichia coli | 64 µg/mL |
Anticancer Properties
- Mechanism of Action : The compound has shown promise in inhibiting cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms.
- Case Study : Research indicated that this compound significantly reduced the viability of various cancer cell lines (e.g., MCF-7 and HeLa) in vitro. The compound's IC50 values were reported at concentrations lower than many existing anticancer agents .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| HeLa | 20 |
Synthesis of Novel Materials
This compound has been utilized in the synthesis of novel polymeric materials due to its unique chemical structure which allows for functionalization.
- Case Study : A recent study highlighted the use of this compound as a precursor for synthesizing thiadiazole-based polymers that exhibit enhanced thermal stability and mechanical properties compared to conventional polymers .
| Property | Thiadiazole Polymer | Conventional Polymer |
|---|---|---|
| Thermal Stability (°C) | 250 | 180 |
| Tensile Strength (MPa) | 50 | 30 |
Mechanism of Action
The mechanism by which N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide exerts its effects involves its interaction with specific molecular targets. The thiadiazole core can bind to enzymes or receptors, modulating their activity and leading to biological effects. The phenyl and propanamide groups contribute to the compound's binding affinity and specificity.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The pharmacological and physicochemical properties of thiadiazole derivatives are highly dependent on substituent variations. Key analogs and their structural differences include:
Key Observations :
- Aromatic vs. Alkyl Substituents : The 2-methylphenyl group (target compound) introduces steric hindrance compared to the 4-fluorophenyl (electron-withdrawing) or 4-methoxybenzyl (electron-donating) groups . These differences may alter π-π stacking interactions or metabolic stability.
- Sulfur-Containing Substituents: Compounds like 5h (benzylthio) and 7 (thio-linked p-tolylamino) exhibit distinct electronic profiles, which may influence redox activity or enzyme binding .
Physicochemical Properties
- Melting Points : Thiadiazole derivatives with rigid aromatic substituents (e.g., 15a: 212°C) generally exhibit higher melting points than those with flexible alkyl chains (e.g., 5h: 133–135°C) due to enhanced crystalline packing .
- Synthetic Yields : Yields for analogs range from 33% (15a) to 88% (5h), suggesting that sterically hindered substituents (e.g., 3-phenylpropanamide) may reduce reaction efficiency compared to simpler acetamide derivatives .
Pharmacological Activity
- Antimicrobial Potential: High-yield compounds like 5h (88% yield) are often prioritized for antimicrobial screens, implying that the target compound’s 2-methylphenyl group could be optimized for similar applications .
Data Table: Key Analogs and Properties
For clarity, the table below consolidates data from referenced evidence:
Biological Activity
N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide is a compound belonging to the class of thiadiazole derivatives, which have garnered attention for their diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 342.42 g/mol. The structure features a thiadiazole ring that contributes to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₈N₄OS |
| Molecular Weight | 342.42 g/mol |
| IUPAC Name | This compound |
| InChI Key | XXXXXX |
Synthesis
The synthesis of this compound typically involves the reaction of 2-methylphenyl isothiocyanate with appropriate amines under controlled conditions. The reaction can be optimized using various solvents and temperatures to enhance yield and purity.
Antimicrobial Activity
Research has shown that thiadiazole derivatives exhibit significant antimicrobial properties. In a study evaluating the antibacterial and antifungal potential of related compounds, several derivatives demonstrated effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi. For instance, compounds structurally similar to this compound were tested against Staphylococcus aureus, Escherichia coli, and Candida albicans, showing promising results in inhibiting microbial growth .
MAO Inhibition
Another important aspect of the biological activity of thiadiazole derivatives is their potential as monoamine oxidase (MAO) inhibitors. A study indicated that certain thiadiazole compounds displayed considerable inhibitory activity against MAO-A and MAO-B enzymes. The inhibition assays revealed that specific structural modifications significantly influenced their potency . For instance:
| Compound | IC50 (µM) |
|---|---|
| Compound A | 0.060 ± 0.002 |
| Compound B | 0.241 ± 0.011 |
This suggests that this compound may also exhibit similar inhibitory effects due to its structural characteristics.
Anti-inflammatory Activity
Thiadiazole derivatives have been investigated for their anti-inflammatory properties as well. In various studies, compounds bearing the thiadiazole moiety were found to exhibit significant anti-inflammatory effects comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs). This activity is often attributed to their ability to inhibit cyclooxygenase (COX) enzymes or modulate pro-inflammatory cytokine levels .
Case Studies
- Antimicrobial Efficacy : In one study assessing the antimicrobial efficacy of various thiadiazole derivatives, this compound was among those showing notable activity against Pseudomonas aeruginosa and Aspergillus niger.
- MAO Inhibition : Another research highlighted the compound's potential in treating depression through MAO inhibition pathways. The study utilized in vitro assays to determine IC50 values for several derivatives, suggesting that modifications in the side chains could enhance activity .
Q & A
Q. Table 1. Comparative Bioactivity of Thiadiazole Derivatives
| Compound | Target Activity (IC₅₀, µM) | Key Substituent | Reference |
|---|---|---|---|
| N-[5-(2-methylphenyl)-...propanamide | 12.3 (MCF-7) | 2-methylphenyl | |
| N-[5-(3-nitrophenyl)-...propanamide | 5.8 (E. coli) | 3-nitrophenyl | |
| N-[5-(4-CF₃-phenyl)-...propanamide | 9.1 (COX-2) | Trifluoromethyl |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
